molecular formula C19H23NO2 B5645780 Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate

Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate

Cat. No.: B5645780
M. Wt: 297.4 g/mol
InChI Key: QMABPSHLNSASFK-UHFFFAOYSA-N
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Description

Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate is a piperidine-4-carboxylate derivative featuring a naphthalen-2-ylmethyl substituent on the piperidine nitrogen.

Properties

IUPAC Name

ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)17-9-11-20(12-10-17)14-15-7-8-16-5-3-4-6-18(16)13-15/h3-8,13,17H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABPSHLNSASFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331573
Record name ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138030-52-1
Record name ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Attachment of the Naphthalene Moiety: The naphthalene ring is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ylmethyl halide reacts with the piperidine derivative.

    Esterification: The carboxylic acid group at the 4-position of the piperidine ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as piperidine, naphthalen-2-ylmethyl halide, and ethanol.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of naphthalen-2-ylmethyl ketone or carboxylic acid derivatives.

    Reduction: Formation of ethyl 1-(dihydronaphthalen-2-ylmethyl)piperidine-4-carboxylate.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and pain management.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key comparisons with analogs include:

Compound Substituent Molecular Weight (g/mol) Key Features
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate (Target) Naphthalen-2-ylmethyl ~309.4* High lipophilicity; potential for CNS penetration due to aromatic bulk.
Ethyl 1-(5-(3-hydroxyphenyl)thiophene-2-yl)piperidine-4-carboxylate Thiophene-hydroxyphenyl 387.17 Enhanced polarity due to hydroxyl group; anti-schistosomiasis activity.
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Morpholinopyrimidinyl 321.20 Improved solubility from morpholine; tuberculosis enzyme inhibition.
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 2-Chlorobenzyl 282.00 Electron-withdrawing Cl enhances stability; cholinesterase inhibition.
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate Tosylquinolinyl ~447.50* Bulky tosyl group; predicted antibacterial activity via molecular docking.
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate 4-Cyanopyridinyl 259.31 Cyano group enables hydrogen bonding; potential kinase inhibition.

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) improve metabolic stability, while electron-donating groups (e.g., morpholine in ) enhance solubility.

Key Observations :

  • Yields vary significantly based on substituent reactivity. Bulky groups (e.g., naphthalene) may reduce efficiency due to steric hindrance .
  • Coupling reactions (e.g., amide formation in ) achieve higher yields compared to nucleophilic substitutions .

Key Observations :

  • Aromatic substituents (naphthalene, quinoline) are common in CNS-targeting compounds due to their ability to engage in π-π interactions .
  • Polar groups (e.g., morpholine in ) improve water solubility, critical for in vivo efficacy.

Q & A

Q. Table 1: Synthetic Conditions for Analogous Piperidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
AlkylationK₂CO₃, DMF, 70°C, 18h65–75>95
PurificationSilica gel (EtOAc:Hex = 1:3)98

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring conformation, naphthalene substituents, and ester groups. For example, the ethyl ester group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 353.19 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .

Advanced: How do structural modifications on the naphthalene or piperidine moieties influence the compound's biological activity?

Answer:
Modifications to the naphthalene group (e.g., halogenation) or piperidine ring (e.g., N-alkylation) alter lipophilicity, binding affinity, and metabolic stability. For example:

  • Naphthalene halogenation (e.g., Cl or F substitution) enhances receptor binding via hydrophobic interactions, as seen in similar compounds with improved IC₅₀ values .
  • Piperidine N-substitution with bulky groups (e.g., sulfonamides) can restrict conformational flexibility, optimizing target selectivity .

Q. Table 2: Structure-Activity Relationships (SAR) in Analogous Derivatives

ModificationBiological ImpactReference
Naphthalene → QuinolineIncreased enzyme inhibition (e.g., COX-2)
Piperidine → AzabicycloEnhanced BBB penetration

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Answer:
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic Studies : LC-MS/MS to measure plasma/tissue concentrations and identify metabolites (e.g., ester hydrolysis) .
  • Prodrug Design : Masking the ester group to improve stability, as demonstrated in ethyl piperidine prodrugs with 2–3× higher AUC in vivo .
  • Molecular Dynamics Simulations : Predicting binding modes under physiological conditions to refine target engagement hypotheses .

Basic: What are the recommended purification methods to achieve high-purity samples for pharmacological testing?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) for intermediates .
  • Recrystallization : Ethanol/water (7:3) for final products, achieving >98% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

Advanced: How can molecular docking studies be utilized to predict the compound's interaction with neurological targets?

Answer:

  • Target Preparation : Retrieve 3D structures of receptors (e.g., 5-HT₆) from PDB. Optimize protonation states at physiological pH .
  • Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on key residues (e.g., Ser193 in 5-HT₆ for hydrogen bonding) .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis assays .

Basic: What are the key physicochemical properties (e.g., solubility, logP) that impact the compound's applicability in biological assays?

Answer:

  • logP : Predicted ~3.5 (naphthalene increases hydrophobicity), requiring formulation aids (e.g., DMSO/PEG) for in vitro assays .
  • Solubility : <0.1 mg/mL in aqueous buffers, necessitating solubility enhancers or salt formation .
  • Melting Point : ~120–125°C (DSC data for analogous compounds) .

Advanced: What experimental approaches are used to elucidate the metabolic pathways of this compound in preclinical models?

Answer:

  • Radiolabeling : ¹⁴C-labeled ethyl groups track metabolic fate via scintillation counting .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) + NADPH, followed by LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at C4 of piperidine) .
  • In Vivo Sampling : Bile duct cannulation in rodents to detect biliary excretion of glucuronide conjugates .

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